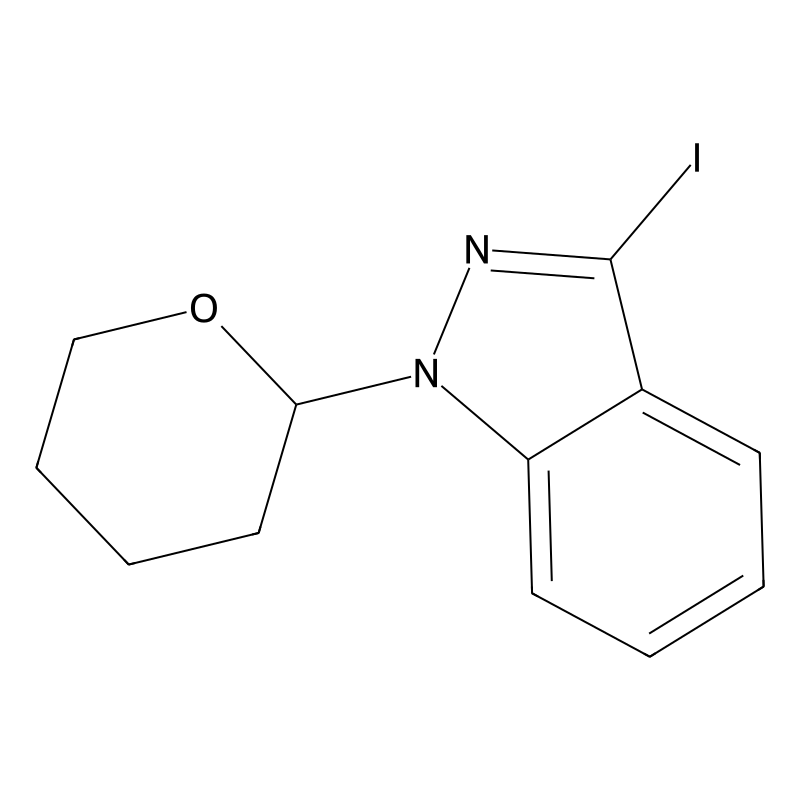

1-(Tetrahydro-2H-pyran-2-yl)-3-iodo-1H-indazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(Tetrahydro-2H-pyran-2-yl)-3-iodo-1H-indazole, commonly referred to as THPI-Indazole, is a complex organic compound characterized by its unique structure, which features a fused indazole ring and a tetrahydropyran ring. The indazole moiety is substituted at the 3rd position with an iodine atom, while the tetrahydropyran group is linked to the indazole at the 1st position. The molecular formula of this compound is C12H13IN2O, with a molecular weight of approximately 328.153 g/mol .

There is no scientific literature available on the mechanism of action of THPI-Indazole. Indazole derivatives with various substituents have been explored for their potential antibacterial, antifungal, and anti-cancer activities []. However, the specific effects of THPI-Indazole would require experimental investigation.

Potential Applications

1-(Tetrahydro-2H-pyran-2-yl)-3-iodo-1H-indazole (THPI) is an organic molecule containing an indazole ring structure. Indazoles are a class of heterocyclic compounds with various applications in medicinal chemistry. Research suggests THPI may be a valuable intermediate for the synthesis of more complex molecules with potential biological activities [].

While direct studies on the biological activity of 1-(Tetrahydro-2H-pyran-2-yl)-3-iodo-1H-indazole are scarce, indazole derivatives in general have been investigated for their potential antibacterial, antifungal, and anticancer properties. The presence of the tetrahydropyran moiety may enhance its biological profile by improving solubility or bioavailability. Nonetheless, experimental validation is required to determine the specific biological effects of THPI-Indazole.

The synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-3-iodo-1H-indazole typically involves several steps:

- Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.

- Introduction of Tetrahydropyran Group: This step often involves protecting groups and subsequent ring closure reactions.

- Iodination: The introduction of iodine can be accomplished using iodinating agents such as iodine monochloride or potassium iodide under acidic conditions.

These synthetic routes may vary based on starting materials and desired yields .

1-(Tetrahydro-2H-pyran-2-yl)-3-iodo-1H-indazole has potential applications in medicinal chemistry as an intermediate for synthesizing more complex molecules with biological activity. Its structure suggests possible uses in drug development, particularly in creating compounds with antibacterial or anticancer properties .

Several compounds share structural similarities with 1-(Tetrahydro-2H-pyran-2-yl)-3-iodo-1H-indazole. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | Contains a nitro group | Potentially enhanced biological activity due to nitro substitution |

| 3-Iodo-6-phenylnitroindazole | Substituted with a phenyl group | May exhibit different pharmacological properties due to phenyl presence |

| 3-Iodoindazole | Lacks tetrahydropyran group | Simpler structure may limit biological interactions |

These compounds illustrate how variations in substituents can influence both chemical behavior and potential applications in drug design .